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Compound of Interest

Compound Name: N-Xantphos

Cat. No.: B122200 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for N-Xantphos and related

Xantphos-type ligand-catalyzed carbonylation reactions. These palladium-catalyzed methods

offer an efficient route to synthesize a wide variety of carbonyl-containing compounds, including

amides, esters, and ketones, which are crucial intermediates in pharmaceutical and materials

science.

Introduction
Palladium-catalyzed carbonylation reactions are powerful tools for the formation of C-C and C-

heteroatom bonds, introducing a carbonyl group in a single step. The use of bulky, electron-rich

phosphine ligands is critical for achieving high catalytic activity and selectivity. Xantphos and its

derivatives, such as N-Xantphos, are a class of bidentate phosphine ligands characterized by

a wide "bite angle" (the P-Pd-P angle). This structural feature is believed to promote the

reductive elimination step in the catalytic cycle and stabilize the active catalytic species, leading

to highly efficient carbonylation reactions, often under mild conditions and at low carbon

monoxide pressures.[1][2] N-Xantphos, a functionalized analog, can be used as a supporting

ligand in these palladium-mediated carbonylations.[3]

These protocols are particularly valuable in drug development for the synthesis of complex

molecules, including the introduction of carbonyl moieties into heterocyclic systems and for

radiolabeling with isotopes like ¹¹C for PET imaging.[2][4]
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Data Presentation: Synthesis of Amides and Esters
The following tables summarize the typical performance of Xantphos-ligated palladium

catalysts in aminocarbonylation and alkoxycarbonylation reactions with various aryl bromides.

Table 1: Palladium-Catalyzed Aminocarbonylation of Aryl Bromides with Various Amines[1]

Entry Aryl Bromide Amine Product Yield (%)

1 4-Bromoanisole

N,O-

Dimethylhydroxyl

amine

N-Methoxy-N-

methyl-4-

methoxybenzami

de

95

2 4-Bromotoluene

N,O-

Dimethylhydroxyl

amine

N-Methoxy-N-

methyl-4-

methylbenzamid

e

93

3

4-

Bromobenzonitril

e

N,O-

Dimethylhydroxyl

amine

4-Cyano-N-

methoxy-N-

methylbenzamid

e

88

4 4-Bromoanisole Morpholine

(4-

Methoxyphenyl)

(morpholino)met

hanone

96

5 4-Bromotoluene n-Hexylamine

N-(n-Hexyl)-4-

methylbenzamid

e

91

6 3-Bromopyridine Morpholine

Morpholino(pyridi

n-3-

yl)methanone

85

Reaction Conditions: Typically 1-3 mol % Pd(OAc)₂, 1-6 mol % Xantphos, 1.0 mmol aryl

bromide, 1.5 mmol amine, 3.0 mmol base (e.g., Na₂CO₃ or Et₃N), in toluene at 80-120 °C
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under 1 atm CO.[1]

Table 2: Palladium-Catalyzed Alkoxycarbonylation of Aryl Bromides[1]

Entry Aryl Bromide Alcohol Product Yield (%)

1 4-Bromoanisole Methanol

Methyl 4-

methoxybenzoat

e

94

2 4-Bromotoluene Methanol
Methyl 4-

methylbenzoate
91

3

4-

Bromobenzonitril

e

Methanol
Methyl 4-

cyanobenzoate
90

4

2-

Bromonaphthale

ne

Methanol
Methyl 2-

naphthoate
92

Reaction Conditions: Typically 2 mol % Pd(OAc)₂, 2 mol % Xantphos, 1.0 mmol aryl bromide,

3.0 mmol Na₂CO₃, in toluene/methanol at 80 °C under 1 atm CO.[1]

Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Aminocarbonylation of Aryl Bromides

This protocol is a general guideline for the synthesis of amides from aryl bromides using a

Xantphos-ligated palladium catalyst at atmospheric pressure of carbon monoxide.[1]

Materials:

Palladium(II) acetate (Pd(OAc)₂)

Xantphos ligand

Aryl bromide
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Amine (or amine hydrochloride salt)

Base (e.g., sodium carbonate (Na₂CO₃) or triethylamine (Et₃N))

Anhydrous toluene

Carbon monoxide (CO) gas (balloon or Schlenk line)

Standard Schlenk line glassware and magnetic stirrer

Procedure:

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (e.g., 0.02

mmol, 2 mol %), Xantphos (e.g., 0.02 mmol, 2 mol %), and the base (e.g., 3.0 mmol). If

using an amine hydrochloride salt, a stronger base or additional equivalents may be

necessary.

The tube is sealed with a septum, and the atmosphere is replaced with argon or nitrogen by

evacuating and backfilling three times.

Add the aryl bromide (1.0 mmol) and the amine (1.5 mmol) to the Schlenk tube.

Add anhydrous toluene (e.g., 2 mL) via syringe.

Purge the reaction mixture with carbon monoxide by bubbling CO through the solution for 5-

10 minutes.

Place a CO-filled balloon on top of the Schlenk tube to maintain a positive pressure of CO

(approximately 1 atm).

Heat the reaction mixture to the desired temperature (typically 60-120 °C) with vigorous

stirring.

Monitor the reaction progress by TLC or GC-MS.

Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad

of celite to remove insoluble salts and the catalyst.

Concentrate the filtrate under reduced pressure and purify the crude product by column

chromatography on silica gel.

Protocol 2: General Procedure for Palladium-Catalyzed Alkoxycarbonylation of Aryl Bromides

This protocol provides a general method for the synthesis of esters from aryl bromides.[1]

Materials:

Palladium(II) acetate (Pd(OAc)₂)

Xantphos ligand

Aryl bromide

Alcohol (can also be used as a co-solvent)

Base (e.g., sodium carbonate (Na₂CO₃))

Anhydrous toluene

Carbon monoxide (CO) gas

Procedure:

In an oven-dried Schlenk tube, combine Pd(OAc)₂ (e.g., 0.02 mmol, 2 mol %), Xantphos

(e.g., 0.02 mmol, 2 mol %), and Na₂CO₃ (3.0 mmol).

Seal the tube and replace the atmosphere with argon or nitrogen.

Add the aryl bromide (1.0 mmol), anhydrous toluene (e.g., 1 mL), and the alcohol (e.g.,

methanol, 1 mL).

Purge the system with carbon monoxide for 5-10 minutes.

Maintain a CO atmosphere using a balloon.
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Heat the reaction to 80 °C with stirring.

After the reaction is complete (as determined by TLC or GC-MS), cool to room temperature.

Workup and purify the product as described in Protocol 1.
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Catalyst Preparation and Reagent Assembly Reaction Execution Workup and Purification

1. Add Pd(OAc)₂,
Xantphos, and Base

2. Seal and Purge
with Inert Gas

3. Add Aryl Halide,
Nucleophile, and Solvent 4. Purge with CO Gas 5. Heat and Stir

under CO Atmosphere
6. Monitor Reaction

Progress 7. Cool and Quench 8. Filter Catalyst
and Salts

9. Purify by
Chromatography EndStart

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b122200?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pd(0)L₂

Oxidative
Addition

Ar-X

L₂Pd(II)(Ar)(X)

CO Insertion

CO

L₂Pd(II)(C(O)Ar)(X)

Nucleophilic
Attack

Nu-H

Reductive
Elimination

Product
Ar-C(O)-Nu

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b122200?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b122200?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.
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